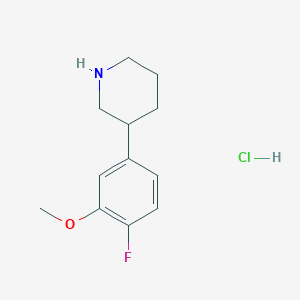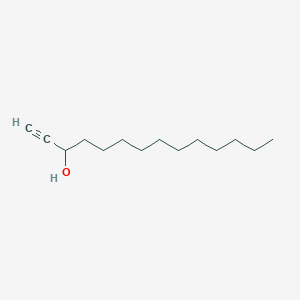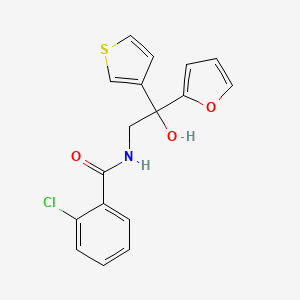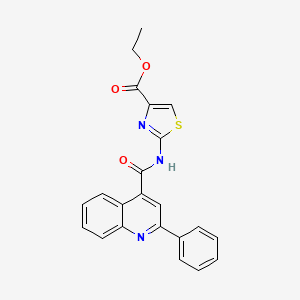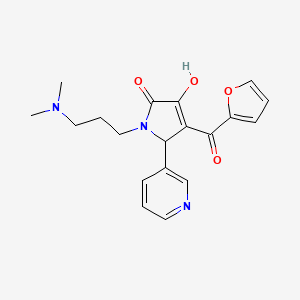
1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N7O and its molecular weight is 341.419. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CGRP Receptor Antagonism
- Application : This compound is related to a class of potent calcitonin gene-related peptide (CGRP) receptor antagonists. CGRP is involved in various physiological processes, including vasodilation and pain transmission. Antagonists of CGRP receptors have therapeutic potential in conditions like migraine and cardiovascular diseases.
- Research : A study describes the synthesis of a structurally similar compound as a CGRP receptor antagonist, highlighting its potential in therapeutic applications (Cann et al., 2012).
NK1 Receptor Ligands
- Application : This compound is structurally related to non-peptide NK1 receptor ligands, which have implications in pain management and treatment of psychiatric disorders.
- Research : A study focusing on similar compounds found that certain derivatives exhibit significant NK1 receptor affinity, making them candidates for further exploration in medical research (Giuliani et al., 2011).
Triazoloquinoline Derivatives Synthesis
- Application : The compound belongs to a broader group of triazoloquinoline derivatives, which are of interest due to their diverse pharmacological activities.
- Research : A study reported the synthesis of related compounds and discussed their potential applications in creating new pharmaceutical agents (Ladani & Patel, 2015).
Antipsychotic Agent Development
- Application : Similar heterocyclic carboxamides have been studied for their potential as antipsychotic agents, indicating a possible research avenue for related compounds.
- Research : Research on various heterocyclic carboxamides has shown that certain derivatives exhibit promising activity in models predictive of antipsychotic efficacy (Norman et al., 1996).
Anticancer and Antibacterial Properties
- Application : Compounds structurally similar to the given compound have been explored for their antibacterial and anticancer properties.
- Research : Studies have reported the synthesis and evaluation of certain quinoline derivatives, demonstrating significant activity against bacterial strains and cancer cell lines (Bondock & Gieman, 2015).
Soluble Epoxide Hydrolase Inhibition
- Application : Related compounds have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammatory and cardiovascular diseases.
- Research : A study described the discovery and optimization of triazine-based inhibitors of this enzyme, highlighting their potential therapeutic uses (Thalji et al., 2013).
Propiedades
IUPAC Name |
1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-23-10-15(21-22-23)17(25)20-12-6-8-24(9-7-12)16-13-4-2-3-5-14(13)18-11-19-16/h10-12H,2-9H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDLFCBIIDPHLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

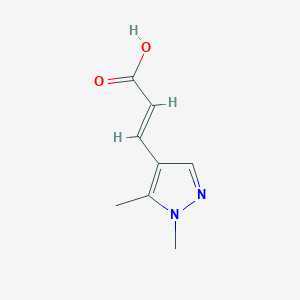
![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)
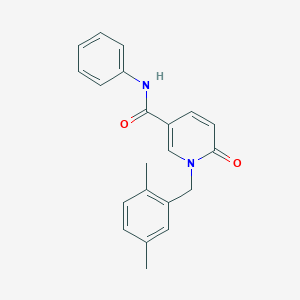

![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)
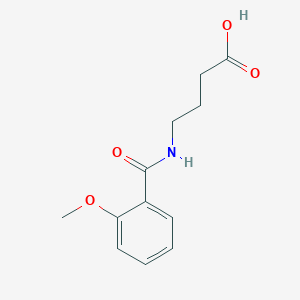
![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2372807.png)
